molecular formula C13H9Cl3O B6356235 2-(Benzyloxy)-1,3,5-trichlorobenzene CAS No. 861540-76-3

2-(Benzyloxy)-1,3,5-trichlorobenzene

Cat. No.: B6356235
CAS No.: 861540-76-3
M. Wt: 287.6 g/mol
InChI Key: ZOWCAZZLRXJNTA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3,5-trichlorobenzene is an organic compound characterized by a benzene ring substituted with three chlorine atoms and a benzyloxy group

Scientific Research Applications

2-(Benzyloxy)-1,3,5-trichlorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific properties.

    Pharmaceutical Research: Investigated for its potential biological activity and as a precursor for drug development.

    Chemical Biology: Utilized in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of benzyloxy compounds can vary widely depending on the specific compound and its application. For example, some compounds may interact with specific enzymes or proteins .

Safety and Hazards

Safety and hazards associated with benzyloxy compounds can vary. Some compounds may be harmful if swallowed or cause skin irritation. It’s important to handle these compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for “2-(Benzyloxy)-1,3,5-trichlorobenzene” are not available, research into benzyloxy compounds continues to be an active area of study. For example, new methods of synthesis are being developed, and these compounds are being explored for various applications, including their use in the preparation of other complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,3,5-trichlorobenzene typically involves the reaction of 1,3,5-trichlorobenzene with benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group. The general reaction scheme is as follows:

1,3,5-Trichlorobenzene+Benzyl AlcoholNaOH, RefluxThis compound\text{1,3,5-Trichlorobenzene} + \text{Benzyl Alcohol} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 1,3,5-Trichlorobenzene+Benzyl AlcoholNaOH, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,3,5-trichlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzyloxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dechlorinated benzene derivatives or modified benzyloxy compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1,4-dichlorobenzene
  • 2-(Benzyloxy)-1,3-dichlorobenzene
  • 2-(Benzyloxy)-1,2,4-trichlorobenzene

Uniqueness

2-(Benzyloxy)-1,3,5-trichlorobenzene is unique due to the specific positioning of the chlorine atoms and the benzyloxy group. This arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of three chlorine atoms in a symmetrical arrangement enhances its potential for various substitution reactions and influences its overall stability and solubility.

Properties

IUPAC Name

1,3,5-trichloro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWCAZZLRXJNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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